molecular formula C11H10N2O B11797505 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde

2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B11797505
M. Wt: 186.21 g/mol
InChI Key: JROLWTBZKGLEIO-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyridine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine derivatives with pyrrole compounds under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 2-methylpyrrole in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
  • 2-Methyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
  • 2-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde

Comparison: While these compounds share a similar core structure, the position of the pyridine ring and the functional groups can significantly influence their chemical reactivity and biological activity. For example, the position of the pyridine ring can affect the compound’s ability to interact with specific enzymes or receptors, thereby altering its pharmacological profile .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-1-pyridin-4-ylpyrrole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)4-7-13(9)11-2-5-12-6-3-11/h2-8H,1H3

InChI Key

JROLWTBZKGLEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C2=CC=NC=C2)C=O

Origin of Product

United States

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